molecular formula C10H11FO2 B1403723 2-Fluoro-4-isopropoxybenzaldehyde CAS No. 1242070-92-3

2-Fluoro-4-isopropoxybenzaldehyde

Cat. No. B1403723
M. Wt: 182.19 g/mol
InChI Key: RJOOMVDJWKWFDU-UHFFFAOYSA-N
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Description

2-Fluoro-4-isopropoxybenzaldehyde is a chemical compound with the molecular formula C10H11FO2 . It has a molecular weight of 182.19 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-isopropoxybenzaldehyde is 1S/C10H11FO2/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3 . This indicates that the molecule consists of a benzene ring with a fluoro group at the 2nd position, an isopropoxy group at the 4th position, and an aldehyde group at the 1st position.


Physical And Chemical Properties Analysis

2-Fluoro-4-isopropoxybenzaldehyde is a liquid at room temperature . It has a molecular weight of 182.19 .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Synthesis of Fluorinated Analogs for Anticancer Activity : A study outlined the synthesis of fluorinated benzaldehydes, including 2-fluoro-4-isopropoxybenzaldehyde, used in the Wittig synthesis of fluoro-substituted stilbenes for anticancer applications (Lawrence et al., 2003).
  • Adrenergic Activity Alteration : Research on fluorinated phenylephrines synthesized from fluorinated benzaldehydes, such as 2-fluoro-4-isopropoxybenzaldehyde, shows marked alterations in adrenergic properties, influencing the potency and selectivity of adrenergic receptors (Kirk et al., 1986).

Chemical Synthesis and Properties

  • Synthesis of Fluoro-Phenoxybenzaldehyde : The synthesis of 4-Fluoro-3-phenoxybenzaldehyde from related compounds, including 2-fluoro-4-isopropoxybenzaldehyde, has been studied, demonstrating its utility in chemical synthesis (Zhao et al., 2005).
  • Structural and Vibrational Analysis : A study on 2-fluoro-4-bromobenzaldehyde, related to 2-fluoro-4-isopropoxybenzaldehyde, focused on its molecular structure, vibrational spectroscopy, and theoretical simulations to understand its chemical behavior (Tursun et al., 2015).

Applications in Material Science and Biochemistry

  • Chemosensor Development : Research into developing chemosensors for metal ion detection has utilized derivatives of fluorobenzaldehydes, indicative of the potential use of 2-fluoro-4-isopropoxybenzaldehyde in sensor technology (Gao et al., 2014).
  • Fluorescent Compounds for Biological Studies : The creation of water-soluble and polarity-independent solvatochromic fluorophores, including derivatives of fluorobenzaldehydes like 2-fluoro-4-isopropoxybenzaldehyde, for biological and medicinal chemistry applications (Okada et al., 2016).

Safety And Hazards

The safety information for 2-Fluoro-4-isopropoxybenzaldehyde indicates that it may cause skin and eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

2-fluoro-4-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOOMVDJWKWFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-isopropoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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